molecular formula C17H15N3OS2 B6519570 4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-56-3

4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519570
CAS No.: 896365-56-3
M. Wt: 341.5 g/mol
InChI Key: NFGMFMKQRJLMIG-UHFFFAOYSA-N
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Description

4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3OS2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.06565446 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-13-8-6-12(7-9-13)16(21)20-17-19-15(11-23-17)14-5-3-4-10-18-14/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMFMKQRJLMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its complex structure, which includes an ethylsulfanyl group, a pyridin-2-yl moiety, and a thiazole ring. The molecular formula is C17H15N3OS2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The unique structural features of this compound suggest interactions with various biological targets. The presence of the thiazole ring and the pyridine moiety may contribute to its pharmacological properties.

Property Value
Molecular FormulaC17H15N3OS2
Molecular Weight341.5 g/mol
StructureStructure

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, particularly in anticancer and antimicrobial domains. Research has shown that derivatives of thiazole and pyridine often possess significant bioactivity.

Anticancer Activity

Research into compounds akin to this compound has revealed potential anticancer properties. For instance:

  • Mechanism of Action : Similar compounds have been documented to inhibit microtubule polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A study on thiazole derivatives indicated that they could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties:

  • In Vitro Studies : Compounds with similar structural features have been screened against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .

Comparative Analysis

A comparison with structurally related compounds highlights the unique features of this compound:

Compound Name Structural Features Biological Activity
4-(ethylsulfonyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamideContains a sulfonyl groupPotentially different reactivity
N-{4-[5-(4-Fluorophenyl)-3-methylimidazol-4-yl]-pyridin-2-yl}-acetamideImidazole instead of thiazoleDistinct pharmacological profiles
N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamideBenzothiazole moietyDifferent interactions compared to thiazole

Future Research Directions

Further research is essential to elucidate the specific biological activities of this compound. Suggested areas include:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Derivatization Studies : Exploring modifications to enhance bioactivity or selectivity.

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